molecular formula C10H10F2O2 B14024206 2,5-Difluoro-4-propoxybenzaldehyde

2,5-Difluoro-4-propoxybenzaldehyde

Cat. No.: B14024206
M. Wt: 200.18 g/mol
InChI Key: VBFFKZDATXULIV-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-propoxybenzaldehyde is an organic compound with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol . It is characterized by the presence of two fluorine atoms and a propoxy group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-propoxybenzaldehyde typically involves the reaction of 2,5-difluorobenzaldehyde with propyl alcohol under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-propoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Difluoro-4-propoxybenzaldehyde is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-propoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluoro-4-propoxybenzaldehyde is unique due to the specific positioning of its fluorine atoms and propoxy group, which confer distinct chemical properties and reactivity. This makes it valuable in specialized synthetic applications and research studies .

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2,5-difluoro-4-propoxybenzaldehyde

InChI

InChI=1S/C10H10F2O2/c1-2-3-14-10-5-8(11)7(6-13)4-9(10)12/h4-6H,2-3H2,1H3

InChI Key

VBFFKZDATXULIV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)F)C=O)F

Origin of Product

United States

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